molecular formula C14H19N5O B2953197 N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide CAS No. 2415551-45-8

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide

Cat. No.: B2953197
CAS No.: 2415551-45-8
M. Wt: 273.34
InChI Key: PHBRJJPUAZRMPE-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are chosen to enhance the efficiency and selectivity of the reactions .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-methylpyrimidine-4-carboxamide
  • N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-methylpyrimidine-4-carboxamide

Uniqueness

N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide is unique due to the presence of both dimethyl groups on the pyrimidine ring, which can influence its chemical reactivity and biological activity .

Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-9-7-10(2)19(18-9)6-5-15-14(20)13-11(3)12(4)16-8-17-13/h7-8H,5-6H2,1-4H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBRJJPUAZRMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=NC=NC(=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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